![molecular formula C17H14N4O5 B3009625 N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946332-26-9](/img/structure/B3009625.png)
N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of nitro-containing aromatic compounds with ynamines, as seen in the reduction of nitro groups by ynamines to form benzofuro[3,2-c]isoxazole derivatives . Additionally, the formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines catalyzed by AgNTf2 suggests a potential pathway for constructing the isoxazole ring present in the target compound . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which determined the structure of a benzofuro[3,2-c]isoxazole derivative . Similarly, the crystal structure of a 5-aminoisoxazole derivative was also determined . These studies indicate that the molecular structure of the target compound could likely be analyzed using similar techniques to understand its three-dimensional conformation and potential stereocenters.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related research. For instance, the synthesis of 5-aminoisoxazoles bearing alkoxyaryl moieties involved heterocyclization and subsequent reduction of nitroisoxazoles . This suggests that the nitro group in the target compound could undergo similar reduction reactions. The presence of the dihydropyridine moiety also opens up possibilities for further chemical transformations, such as hydrogenation or oxidation.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" are not discussed in the provided papers, related compounds have been characterized using IR, NMR, and mass spectrometry . These techniques could be employed to determine the physical properties such as melting point, solubility, and stability, as well as chemical properties like pKa values, reactivity, and the presence of functional groups in the target compound.
Scientific Research Applications
Synthesis and Antimitotic Activity
Research demonstrates the synthesis of isoxazole derivatives, such as 5-aminoisoxazoles, which have shown moderate antimitotic activity against human lung carcinoma cell lines. This suggests potential applications in cancer therapy by targeting cell division processes (Vasilenko et al., 2017).
Heterocyclic Compounds in Medicinal Chemistry
Isoxazole and benzisoxazole derivatives are highlighted for their significant roles as structural units in biologically active molecules, indicating their value in the development of new pharmaceutical agents. This includes their use in synthesizing potential antipsychotic compounds, underscoring their versatility in drug discovery (Arava et al., 2011).
Auxiliary-Directed Activation in Organic Synthesis
Studies have shown that derivatives of isoxazole, such as 5-methylisoxazole-3-carboxamide, can direct palladium-catalyzed activation of inert carbon-hydrogen bonds, a critical reaction in organic synthesis. This demonstrates the compound's role in facilitating the synthesis of complex molecules, potentially including new drug candidates (Pasunooti et al., 2015).
Chemical Oxidation Studies
Research on the oxidation of anticonvulsant compounds, closely related to N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, provides insights into the chemical stability and metabolism of such drugs. Understanding the oxidation pathways can inform the design of more stable and effective therapeutic agents (Adolphe-Pierre et al., 1998).
Biological Activity Evaluations
Further research has been conducted to synthesize and evaluate the biological activities of novel derivatives, focusing on their potential as Rho kinase inhibitors. This work underscores the continuous search for new therapeutic agents targeting specific molecular pathways for disease treatment and management (Yao et al., 2018).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-11-8-15(19-26-11)18-16(22)14-6-3-7-20(17(14)23)10-12-4-2-5-13(9-12)21(24)25/h2-9H,10H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTIDPVLGCBPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.